8-(3-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)tetrazolo[1,5-a]pyridine
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Overview
Description
Reactants: The triazolothiadiazole intermediate and azide compounds.
Conditions: Cycloaddition reaction under thermal or catalytic conditions.
Reaction: Formation of the tetrazole ring fused to the pyridine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)tetrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors
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Step 1: Formation of Triazolothiadiazole Core
Reactants: Hydrazine derivatives and thiocarbonyl compounds.
Conditions: Heating in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Reaction: Cyclization to form the triazolothiadiazole core.
Chemical Reactions Analysis
Types of Reactions
8-(3-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8-(3-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)tetrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 8-(3-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)tetrazolo[1,5-a]pyridine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrazolo[1,5-a]pyridine Derivatives: These compounds also contain the tetrazole ring fused to a pyridine moiety and are studied for their diverse chemical reactivity.
Uniqueness
8-(3-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)tetrazolo[1,5-a]pyridine is unique due to the combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties
Properties
Molecular Formula |
C14H8N8S |
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Molecular Weight |
320.33 g/mol |
IUPAC Name |
3-phenyl-6-(tetrazolo[1,5-a]pyridin-8-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8N8S/c1-2-5-9(6-3-1)11-15-17-14-22(11)18-13(23-14)10-7-4-8-21-12(10)16-19-20-21/h1-8H |
InChI Key |
KIRBECBJZSOTPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CN5C4=NN=N5 |
Origin of Product |
United States |
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